![molecular formula C9H7BrN2O2 B1450194 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester CAS No. 1315360-45-2](/img/structure/B1450194.png)

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester

Descripción general

Descripción

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is a chemical compound with the following properties:

- Chemical Formula : C<sub>10</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 269.1 g/mol

- IUPAC Name : Ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate

- CAS Number : 2097068-59-0

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is as follows:

- Condensation of Aldehydes and β-Ketoesters : Aldehydes react with the respective β-ketoesters to form arylidene intermediates.

- Reaction with Aminopyrimidines : These arylidene intermediates then react with aminopyrimidines to yield the desired ethyl carboxylates.

Molecular Structure Analysis

The molecular structure of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester consists of a pyrrolo[1,2-a]pyrimidine core with a bromine substituent at position 3. The ethyl ester group is attached to the carboxylic acid moiety.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and condensation reactions. Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Melting Point : Not specified

- Solubility : Soluble in organic solvents

- Storage : Sealed in a dry environment at room temperature

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

- Scientific Field : Organic Chemistry

- Summary of the Application : Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These compounds are important heterocycles in pharmaceuticals and agrochemicals .

- Methods of Application : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

- Results or Outcomes : These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Application 2: Medicinal Applications of Pyrrole

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke during use), P301+P312 (If swallowed, call a poison center), P330 (Rinse mouth)

- Safety Information : Handle with care and follow proper safety protocols.

Direcciones Futuras

Future research could focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Exploring derivatives with improved properties.

- Structural Elucidation : Determining crystal structures and conformations.

Propiedades

IUPAC Name |

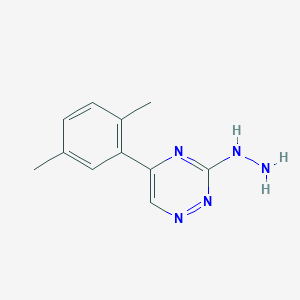

methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJBYRYJXBJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)

![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)

![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)

methanone](/img/structure/B1450134.png)